molecular formula C12H19ClINO B5448683 3-(4-iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride

3-(4-iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride

Cat. No.: B5448683
M. Wt: 355.64 g/mol
InChI Key: CHYFAAVQCQNZFG-UHFFFAOYSA-N
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Description

3-(4-Iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride is a chemical compound with a complex structure that includes an iodinated phenol group and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine typically involves the iodination of 2-methylphenol to form 4-iodo-2-methylphenol. This intermediate is then reacted with N,N-dimethylpropan-1-amine under specific conditions to yield the final product. The iodination process can be carried out using sodium hypochlorite and sodium iodide in aqueous alcohol solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination and subsequent amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The phenol group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or other halides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

3-(4-Iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenol group can engage in various binding interactions, while the dimethylamino propyl chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylphenol: A precursor in the synthesis of the target compound.

    N,N-Dimethylpropan-1-amine: Another precursor used in the synthesis.

    4-Iodoanisole: A structurally similar compound with different functional groups.

Uniqueness

3-(4-Iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine is unique due to its combination of an iodinated phenol group and a dimethylamino propyl chain, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(4-iodo-2-methylphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO.ClH/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3;/h5-6,9H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYFAAVQCQNZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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